molecular formula C6H3F3N4 B1314341 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile CAS No. 943-25-9

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile

Cat. No.: B1314341
CAS No.: 943-25-9
M. Wt: 188.11 g/mol
InChI Key: RRFXQMOBTKMHNK-UHFFFAOYSA-N
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Safety and Hazards

Safety data for 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

The future directions for research on 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile and its derivatives could involve further exploration of their potential as ATP mimicking tyrosine kinase inhibitors of EGFR . Additionally, more research could be conducted to better understand the physical and chemical properties of this compound, as well as its safety and hazards .

Biochemical Analysis

Biochemical Properties

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as an ATP mimicking tyrosine kinase inhibitor of the epidermal growth factor receptor (EGFR) . This interaction is crucial as it can influence cell signaling pathways and potentially inhibit cancer cell proliferation. Additionally, this compound has shown activity against Mycobacterium tuberculosis strain H37Rv, indicating its potential as an antitubercular agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells . This compound upregulates the level of caspase-3, a critical enzyme in the apoptosis pathway, by 6.5 fold in HepG-2 cells compared to the control . These effects highlight its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with the epidermal growth factor receptor (EGFR) inhibits the receptor’s tyrosine kinase activity, thereby blocking downstream signaling pathways that promote cell proliferation . Additionally, molecular docking studies have shown that it interacts with mycobacterial enoyl-ACP reductase (InhA), providing insights into its antitubercular activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the minimum bactericidal concentration of this compound is higher than its minimum inhibitory concentration and is more time-dependent than concentration-dependent . This indicates that prolonged exposure may be necessary to achieve the desired therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not achieve the desired therapeutic outcomes. It is essential to determine the optimal dosage that balances efficacy and safety. Studies have shown that the compound’s activity against Mycobacterium tuberculosis is dose-dependent, with higher doses showing better efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. For instance, its interaction with mycobacterial enoyl-ACP reductase (InhA) affects the fatty acid synthesis pathway in Mycobacterium tuberculosis, leading to its antitubercular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For instance, the reaction of 2-(trifluoromethyl)pyrimidine-5-carbonitrile with ammonia can yield the desired compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm the compound’s structure and purity .

Comparison with Similar Compounds

4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives, such as:

Properties

IUPAC Name

4-amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N4/c7-6(8,9)5-12-2-3(1-10)4(11)13-5/h2H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFXQMOBTKMHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)C(F)(F)F)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70511815
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943-25-9
Record name 4-Amino-2-(trifluoromethyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70511815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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